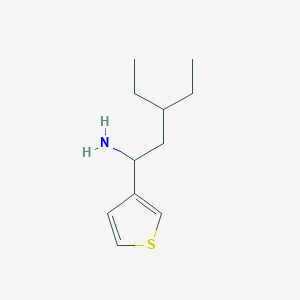
3-Amino-2-(azetidin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(azetidin-3-yl)propan-1-ol is a compound that features both an azetidine ring and an amino alcohol moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its presence in various biologically active molecules. The compound’s unique structure makes it a valuable target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(azetidin-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Another method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction employs boronic acids and palladium catalysts to couple brominated pyrazole-azetidine hybrids with various boronic acids .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition and Suzuki–Miyaura cross-coupling reactions can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst loading.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(azetidin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(azetidin-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s structural similarity to natural amino acids makes it a useful tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of novel materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(azetidin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-carboxylic acid: A structural analogue used in the study of protein synthesis and folding.
3-Amino-1-propanol: A simpler amino alcohol that lacks the azetidine ring but shares similar chemical properties.
Uniqueness
3-Amino-2-(azetidin-3-yl)propan-1-ol is unique due to the presence of both the azetidine ring and the amino alcohol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
3-amino-2-(azetidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-1-5(4-9)6-2-8-3-6/h5-6,8-9H,1-4,7H2 |
InChI-Schlüssel |
SPFBXVJUXXFCTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


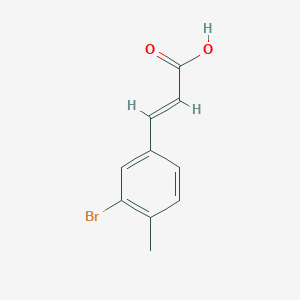
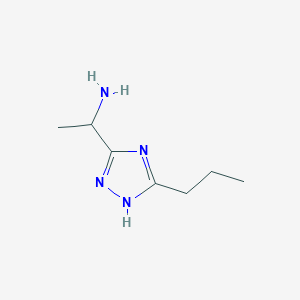
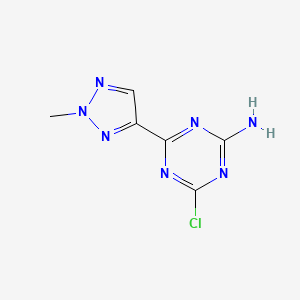
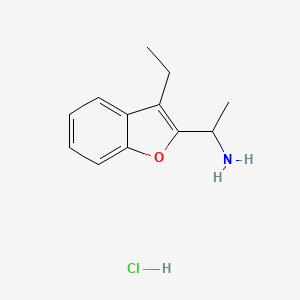
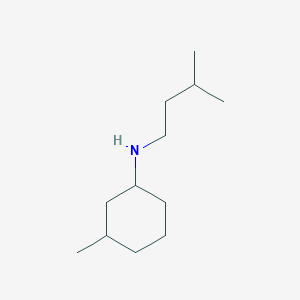
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)
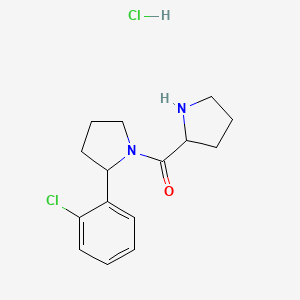
![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)


![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)

